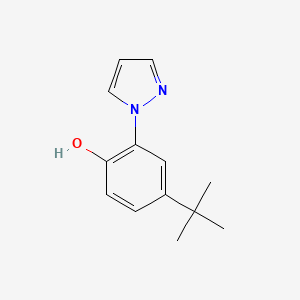![molecular formula C16H15NO3S B3000507 3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone CAS No. 20618-56-8](/img/structure/B3000507.png)
3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone is a useful research compound. Its molecular formula is C16H15NO3S and its molecular weight is 301.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Insights
Synthesis of Novel Compounds : The synthesis of novel compounds from 10-undecenoic acid hydrazide, involving intermediates such as 3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone, has been detailed. These synthesized compounds were analyzed for their structure and stereochemistry, along with biological assays (Rahman, Mukhtar, Ansari, & Lemiére, 2005).
Alpha-Sulfanyl-Beta-Amino Acid Derivatives : Research into the Mannich-type reaction for the synthesis of alpha-sulfanyl-beta-amino acid derivatives using nanocrystalline magnesium oxide includes compounds like this compound. This study emphasized the importance of these derivatives as building blocks in pharmaceuticals (Kantam, Mahendar, Sreedhar, Choudary, Bhargava, & Privér, 2010).
Dihydropyrimidine-5-carbonitriles Structural Characterization : The structural characterization of dihydropyrimidine-5-carbonitrile derivatives, which includes similar compounds, was conducted. This study provided insights into their potential as dihydrofolate reductase inhibitors, a crucial aspect in pharmaceutical development (Al-Wahaibi, Shaik, Elmorsy, Abdelbaky, García‐Granda, Thamotharan, Thiruvenkatam, & El-Emam, 2021).
Catalysis and Chemical Reactions
Recyclable Catalyst Development : A study focused on sulfuric acid derivatives, including compounds structurally related to this compound, as recyclable catalysts for specific condensation reactions. This has implications for more sustainable and efficient chemical processes (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
Polyimides with High Refractive Index : Research into transparent aromatic polyimides derived from thiophenyl-substituted benzidines, which involve related chemical structures, indicated their utility in creating materials with high refractive indices and low birefringence. Such materials are valuable in optics and electronics (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).
Biochemical Applications
Antibacterial Activity : A study focused on the synthesis and antibacterial activity of specific amino-heterocyclic compounds, which includes compounds structurally similar to this compound. The findings highlight the potential of these compounds in developing new antibacterial agents (Hu, Sun, Li, Huang, & Zhang, 2006).
Antioxidant and Antixanthine Oxidase Activities : Compounds structurally related to this compound were synthesized and evaluated for their antioxidant, antixanthine oxidase, and antielastase activities. These studies contribute to the understanding of potential pharmaceutical and cosmetic applications (Onul, Ertik, Mermer, & Yanardag, 2018).
Safety and Hazards
Properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-1-(3-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-5-7-15(8-6-12)21-10-9-16(18)13-3-2-4-14(11-13)17(19)20/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFSIYJOPUITLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
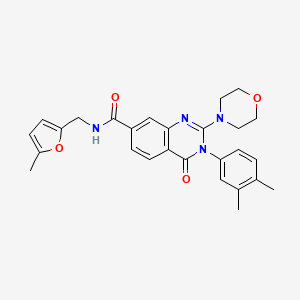
![rac-1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-yl]methanamine](/img/structure/B3000425.png)
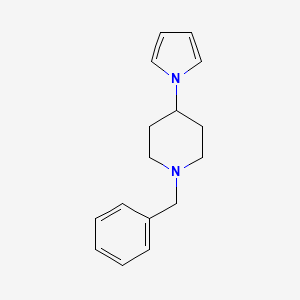
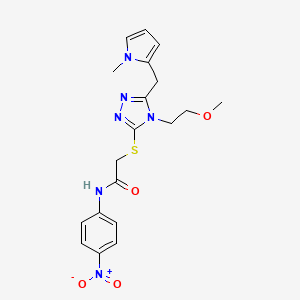
![N-(1-((1H-benzo[d]imidazol-2-yl)amino)-1-oxopropan-2-yl)-4-ethoxybenzamide](/img/structure/B3000431.png)
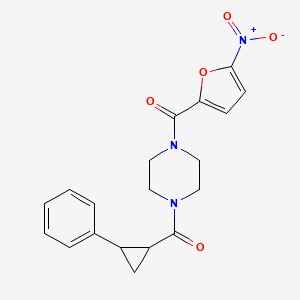
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-ethoxybenzamide](/img/structure/B3000434.png)
![4-chloro-2-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B3000435.png)
![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3000437.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B3000438.png)
![4-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B3000441.png)

